2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features an indole core structure substituted with a hydroxymethyl group and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Hydroxymethylation: The indole core is then hydroxymethylated using formaldehyde in the presence of a base such as sodium hydroxide.
Piperidinyl Ethanone Addition: The final step involves the reaction of the hydroxymethylated indole with piperidin-1-yl ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The hydroxymethyl and piperidinyl groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Hydroxymethyl)-1H-indol-1-yl)ethanone: Lacks the piperidinyl group, which may affect its biological activity and chemical reactivity.
1-(Piperidin-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the hydroxymethyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is unique due to the presence of both the hydroxymethyl and piperidinyl groups, which can confer distinct chemical and biological properties. These functional groups can enhance its reactivity, solubility, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)indol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C16H20N2O2/c19-12-13-10-18(15-7-3-2-6-14(13)15)11-16(20)17-8-4-1-5-9-17/h2-3,6-7,10,19H,1,4-5,8-9,11-12H2 |
InChI Key |
BFKRYPSNGQOSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)CO |
Origin of Product |
United States |
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